molecular formula C21H19ClN6O3S B2595269 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 941991-32-8

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2595269
CAS No.: 941991-32-8
M. Wt: 470.93
InChI Key: FFEAIIOZIPXSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 6-aminouracil. This precursor undergoes a reaction with hydrazine derivatives to form the triazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with 4-chlorobenzyl chloride in the presence of a base.

    Thioether Formation: The thiol group is introduced by reacting the chlorobenzyl-triazolopyrimidine intermediate with a thiol reagent under basic conditions.

    Acetamide Formation: Finally, the acetamide moiety is introduced through an amide coupling reaction with 3,4-dimethoxyaniline and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazolopyrimidine core is of particular interest due to its stability and versatility in synthetic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an anti-cancer agent. Studies have shown that triazolopyrimidine derivatives can inhibit certain enzymes and pathways involved in cancer cell proliferation .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. This compound may also interact with DNA or RNA, interfering with their function and leading to anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.

    Benzyl-substituted Triazoles: Compounds with benzyl groups attached to triazole rings, which also show potential in medicinal chemistry.

Uniqueness

The uniqueness of 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and dimethoxyphenyl groups enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3S/c1-30-16-8-7-15(9-17(16)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEAIIOZIPXSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.